(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide is an organic compound characterized by the presence of a chlorinated phenyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide typically involves the following steps:
Starting Materials: 4-chlorobenzaldehyde and 3,5-dichloroaniline.
Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with 3,5-dichloroaniline in the presence of a base such as sodium hydroxide or potassium carbonate.
Formation of Intermediate: The resulting intermediate is then subjected to an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl groups can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide has been explored for various scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in the design of anti-inflammatory or anticancer agents.
Materials Science: Utilized in the synthesis of polymers with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully elucidate its mechanism.
Comparison with Similar Compounds
- (2E)-3-(4-bromophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
- (2E)-3-(4-fluorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-(3,5-dichlorophenyl)prop-2-enamide
Comparison:
- Uniqueness: The presence of the 4-chlorophenyl group in (2E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide imparts distinct electronic and steric properties compared to its analogs with different substituents (e.g., bromine, fluorine, or methyl groups).
- Reactivity: The chlorinated phenyl groups may exhibit different reactivity patterns in substitution reactions compared to other halogenated or alkylated derivatives.
Properties
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(3,5-dichlorophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl3NO/c16-11-4-1-10(2-5-11)3-6-15(20)19-14-8-12(17)7-13(18)9-14/h1-9H,(H,19,20)/b6-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAPQLSNXCVKLK-ZZXKWVIFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.